molecular formula C11H17ClN2O3 B12077472 Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride

Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride

Cat. No.: B12077472
M. Wt: 260.72 g/mol
InChI Key: XPVNYJGWZBRFKF-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with oxazole carboxylates. One common method includes the condensation of piperidine with an oxazole carboxylic acid derivative under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or oxazole ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate hydrochloride
  • Benzyl 2-phenyloxazole-4-carboxylate
  • Oxaprozin

Uniqueness

Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride is unique due to its specific structure, which combines the piperidine and oxazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17ClN2O3

Molecular Weight

260.72 g/mol

IUPAC Name

methyl 2-(piperidin-4-ylmethyl)-1,3-oxazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H16N2O3.ClH/c1-15-11(14)9-7-16-10(13-9)6-8-2-4-12-5-3-8;/h7-8,12H,2-6H2,1H3;1H

InChI Key

XPVNYJGWZBRFKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=N1)CC2CCNCC2.Cl

Origin of Product

United States

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